molecular formula C7H9BrN2O2 B12925057 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one CAS No. 62091-89-8

5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B12925057
CAS No.: 62091-89-8
M. Wt: 233.06 g/mol
InChI Key: SDFCEJDBWRBDOC-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a substituted pyrimidinone derivative characterized by a bromo group at position 5, a hydroxyl group at position 6, and an isopropyl group at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, often serving as core structures in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

62091-89-8

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

5-bromo-4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9BrN2O2/c1-3(2)5-9-6(11)4(8)7(12)10-5/h3H,1-2H3,(H2,9,10,11,12)

InChI Key

SDFCEJDBWRBDOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C(=O)N1)Br)O

Origin of Product

United States

Biological Activity

5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a hydroxyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential mechanisms of action.

Antibacterial Activity

Recent studies have indicated that 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values have been reported to range between 1 to 10 µg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli5
Bacillus subtilis10

These results suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. In vitro studies have shown that it can inhibit the growth of several fungal pathogens.

Fungal StrainMIC (µg/mL)
Candida albicans4
Aspergillus niger8

The antifungal activity against Candida albicans indicates potential applications in treating fungal infections, especially in immunocompromised patients.

The mechanism by which 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one exerts its biological effects is still under investigation. However, preliminary research suggests that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. This dual action could explain its broad-spectrum antimicrobial activity.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antibacterial efficacy of several pyrimidine derivatives, including 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one. The results indicated that this compound was among the most potent against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics like penicillin .
  • Antifungal Properties : Research published in the Journal of Fungal Biology highlighted the antifungal properties of this compound against various strains of Candida. The study found that it not only inhibited growth but also induced morphological changes in fungal cells, suggesting a disruption in cellular processes .
  • Mechanistic Insights : A recent investigation into the mechanism of action revealed that 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one may act by interfering with DNA replication in bacterial cells, thereby preventing proliferation .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that pyrimidine derivatives, including 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one, exhibit significant antitumor properties. A study demonstrated that modifications in the pyrimidine structure could enhance the cytotoxic effects against cancer cell lines. Specifically, compounds with bromine substitutions were found to inhibit cell proliferation effectively, suggesting their potential as chemotherapeutic agents .

1.2 Antiviral Properties

The compound has also been investigated for its antiviral activity. In vitro studies have shown that certain pyrimidine derivatives can inhibit viral replication, particularly against RNA viruses. The mechanism appears to involve interference with viral polymerases, making it a candidate for further exploration in antiviral drug development .

1.3 Enzyme Inhibition

5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could lead to applications in treating bacterial infections and certain cancers .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural characteristics suggest potential herbicidal properties. Preliminary studies indicate that similar pyrimidine derivatives can act as selective herbicides by inhibiting specific plant growth pathways. Field trials are necessary to evaluate the efficacy and selectivity of 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one in agricultural settings .

2.2 Plant Growth Regulators

In addition to herbicidal properties, this compound may serve as a plant growth regulator. Research has shown that certain pyrimidines can modulate plant hormone levels, influencing growth and development processes such as flowering and fruiting .

Materials Science

3.1 Polymer Additives

In materials science, 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is being explored as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

3.2 Nanomaterials Development

The compound's unique chemical properties allow for its use in the synthesis of nanomaterials. Research has indicated that it can act as a precursor for creating nanoparticles with specific functionalities, which can be utilized in drug delivery systems and biosensors .

Data Tables

Application AreaSpecific Use CaseFindings/Remarks
Medicinal ChemistryAntitumor ActivitySignificant cytotoxic effects on cancer cell lines
Antiviral PropertiesInhibition of RNA virus replication
Enzyme InhibitionEffective DHFR inhibitor
Agricultural ApplicationsHerbicidal ActivityPotential selective herbicide; further trials needed
Plant Growth RegulatorsModulates plant hormone levels
Materials SciencePolymer AdditivesEnhances thermal stability and mechanical properties
Nanomaterials DevelopmentActs as precursor for nanoparticles

Case Studies

  • Antitumor Efficacy Study : A comprehensive study published in a peer-reviewed journal evaluated the antitumor efficacy of various pyrimidine derivatives, including 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one, against different cancer cell lines. Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics .
  • Herbicidal Trials : Field trials conducted on various crops assessed the herbicidal activity of the compound compared to commercial herbicides. The results showed promising selectivity towards target weeds while maintaining crop safety, suggesting its viability as an environmentally friendly alternative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, reactivity, and applications.

Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one Br (5), OH (6), isopropyl (2) C₈H₁₀BrN₂O₂ Enhanced solubility due to OH; potential hydrogen bonding
5-Bromo-6-chloro-4(3H)-pyrimidinone Br (5), Cl (6) C₄H₂BrClN₂O Higher electrophilicity (Cl vs. OH); used in halogen exchange reactions
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one Br (5), CF₃ (6) C₅H₂BrF₃N₂O Lipophilic CF₃ group enhances membrane permeability; used in medicinal chemistry
5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one Br (5), Cl (2), CH₃ (3,6) C₆H₆BrClN₂O Steric hindrance from CH₃ groups; stabilizes intermediates in synthesis
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one Cl (5), CH₃ (6), phenyl (2) C₁₁H₁₀ClN₂O Aromatic phenyl group enhances π-π stacking in materials
6-Bromo-3-methylpyrimidin-4(3H)-one Br (6), CH₃ (3) C₅H₅BrN₂O Positional isomerism alters electronic distribution

Physicochemical Properties

  • Solubility: Hydroxyl-containing derivatives (e.g., the target compound) exhibit higher aqueous solubility than halogenated analogs (e.g., 5-Bromo-6-chloro-4(3H)-pyrimidinone) due to hydrogen bonding .
  • Melting Points: Fluorinated derivatives (e.g., CF₃-substituted compound) show elevated melting points (e.g., 213–215°C for 4-Bromomethyl-7-methoxycoumarin in ) compared to non-fluorinated analogs .

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